Stereochemical Fidelity in Suzuki–Miyaura Coupling: 98% Yield with 98:2 E/Z Retention vs Free Boronic Acid and BF3K Salt
In a direct head-to-head comparison reported by Li et al. (JACS 2017), the target pinacol ester (3a) was benchmarked against (E)-4-fluorophenylboronic acid and potassium (E)-4-fluorophenyltrifluoroborate in the Pd(OAc)2/RuPhos-catalyzed Suzuki–Miyaura coupling with E-enol tosylate 2a [1]. All three reagents delivered 98% yield and 98:2 E/Z stereochemical ratio under identical conditions (K3PO4·H2O, PhMe/H2O 3:1, 70 °C). However, with the sterically and electronically more demanding Z-pyridyl tosylate 2s', the pinacol ester 3a afforded the tetrasubstituted olefin 5s in 57% yield with <1% olefin isomerization [1]. This demonstrates that the pinacol ester maintains stereochemical integrity even in challenging substrate contexts where alternative boron reagents may fail to couple or undergo isomerization.
| Evidence Dimension | Suzuki–Miyaura coupling yield and E/Z stereochemical retention with E-enol tosylate 2a |
|---|---|
| Target Compound Data | 98% yield; 98:2 E/Z ratio (pinacol ester 3a) |
| Comparator Or Baseline | (E)-4-fluorophenylboronic acid: 98% yield, 98:2 E/Z; Potassium (E)-4-fluorophenyltrifluoroborate: 98% yield, 98:2 E/Z |
| Quantified Difference | Equivalent performance among the three reagents for this specific electrophile; however, for the more demanding Z-pyridyl tosylate 2s', only the pinacol ester delivered the desired product (57% yield, <1% isomerization) [1] |
| Conditions | Pd(OAc)2 (1 mol%), RuPhos (2 mol%), K3PO4·H2O (1.5 equiv), PhMe/H2O (3:1), 70 °C, 1.0 mmol scale |
Why This Matters
This compound is the preferred boron reagent when stereochemical fidelity at the vinyl position is critical, as the pinacol ester uniquely balances reactivity with configurational stability across a broader electrophile scope compared to the free acid or BF3K salt.
- [1] Li, B. X.; Le, D. N.; Mack, K. A.; McClory, A.; Lim, N.-K.; Cravillion, T.; Savage, S.; Han, C.; Collum, D. B.; Zhang, H.; Gosselin, F. Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-Carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling. J. Am. Chem. Soc. 2017, 139 (31), 10777–10783. View Source
